2-Iodo-[1,2,4]triazolo[1,5-A]pyridine
Description
Historical Context and Evolution of Fused Nitrogen Heterocycles
The exploration of fused nitrogen heterocycles began in the late 19th and early 20th centuries, driven by the desire to understand the chemical basis of life and to develop new synthetic dyes and therapeutic agents. Early work focused on purines and other naturally occurring heterocyles. Over time, synthetic chemists developed methods to create a wide array of novel fused systems, including the organic-chemistry.orgacs.orgnih.govtriazolo[1,5-a]pyridines. The development of new synthetic methodologies, particularly in the latter half of the 20th century, has significantly accelerated the exploration of these compounds and their derivatives.
Core Structural Features and Aromaticity of theorganic-chemistry.orgacs.orgnih.govTriazolo[1,5-a]pyridine Scaffold
The organic-chemistry.orgacs.orgnih.govtriazolo[1,5-a]pyridine system is a planar molecule. The fusion of the electron-rich triazole ring with the electron-deficient pyridine (B92270) ring results in a unique electronic distribution across the bicyclic system. This scaffold is considered aromatic, possessing a delocalized π-electron system that contributes to its stability. The presence of three nitrogen atoms in the fused system influences its chemical reactivity, basicity, and ability to form coordination complexes.
Strategic Significance of theorganic-chemistry.orgacs.orgnih.govTriazolo[1,5-a]pyridine Scaffold in Modern Chemical Synthesis
The organic-chemistry.orgacs.orgnih.govtriazolo[1,5-a]pyridine scaffold is of considerable strategic importance in modern chemical synthesis due to its prevalence in compounds with a wide range of biological activities, including potential anticancer and antimicrobial properties. researchgate.netnih.gov Its rigid, planar structure provides a good platform for the spatial orientation of various functional groups, making it a valuable template in drug design. Furthermore, the fused ring system can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. acs.org
Structure
3D Structure
Properties
CAS No. |
1432060-37-1 |
|---|---|
Molecular Formula |
C6H4IN3 |
Molecular Weight |
245.02 g/mol |
IUPAC Name |
2-iodo-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4IN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H |
InChI Key |
KRHPHZSDBGDRIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)I |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 3 Triazolo 1,5 a Pyridine Derivatives, Emphasizing Iodinated Analogues
Cyclization Strategies for the Core Skeleton Formation
The construction of the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine core often relies on intramolecular cyclization reactions that form the fused triazole ring. These strategies are pivotal in generating the desired heterocyclic framework and can be further subdivided based on the key bond-forming step.
N-N Bond Formation Approaches
A prominent approach to the triazole ring is through the formation of the N-N bond in a suitably functionalized pyridine (B92270) precursor. This is typically achieved via oxidative cyclization, where an oxidizing agent promotes the intramolecular coupling of two nitrogen atoms.
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 1,2,4-triazole (B32235) derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.orgnih.gov These methods are advantageous due to the ready availability and low cost of copper catalysts. organic-chemistry.org A notable example is the reaction of 2-aminopyridine (B139424) with nitriles in the presence of a copper catalyst, such as copper(I) bromide (CuBr), under an atmosphere of air, which serves as the terminal oxidant. nih.govmdpi.comorganic-chemistry.org This process facilitates a tandem addition-oxidative cyclization, providing a direct route to the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine skeleton. organic-chemistry.org The reaction is versatile, tolerating a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org Optimization studies have shown that the choice of copper source and additives can significantly influence the reaction yield. organic-chemistry.org For instance, the combination of CuBr with zinc iodide (ZnI2) in 1,2-dichlorobenzene (B45396) has been found to be particularly effective. organic-chemistry.org
| Catalyst/Reagent | Starting Materials | Product | Yield (%) | Reference |
| CuBr / ZnI2 | 2-Aminopyridine, Benzonitrile | 2-Phenyl- organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine | 81 | organic-chemistry.org |
| Cu-Zn/Al-Ti | 2-Aminopyridine, Nitriles | organic-chemistry.orgresearchgate.netnih.govTriazolo[1,5-a]pyridines | N/A | mdpi.com |
| Cu(OAc)2 | Nitriles, Hydroxylamine | 1,2,4-Triazoles | Moderate to Good | researchgate.net |
Hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA) and iodobenzene (B50100) diacetate (IBD), are effective metal-free oxidants for mediating the intramolecular N-N bond formation. organic-chemistry.orgresearchgate.netnih.gov These reagents are known for their mild reaction conditions, low toxicity, and ease of handling. nih.gov The synthesis of organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines can be readily achieved from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation. organic-chemistry.orgresearchgate.net This method offers a direct and efficient construction of the triazole ring with short reaction times and high yields. organic-chemistry.orgresearchgate.net Similarly, IBD has been utilized for the oxidative cyclization of 2-pyridylhydrazones to furnish the corresponding triazolopyridines. iipseries.org The use of hypervalent iodine reagents represents an environmentally benign alternative to heavy metal-based oxidants. nih.govnih.gov
| Reagent | Starting Material | Product | Yield (%) | Reference |
| PIFA | N-(pyridin-2-yl)benzimidamides | organic-chemistry.orgresearchgate.netnih.govTriazolo[1,5-a]pyridines | High | organic-chemistry.orgresearchgate.net |
| IBD | 2-Pyridylhydrazones | organic-chemistry.orgresearchgate.netnih.govTriazolo[4,3-a]pyridines | Up to 90 | nih.goviipseries.org |
An environmentally friendly and scalable synthesis of organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines can be achieved through an I2/KI-mediated oxidative N-N bond formation. organic-chemistry.org This method utilizes readily available N-aryl amidines as starting materials. organic-chemistry.org The reaction proceeds efficiently under mild conditions, making it a practical approach for the synthesis of a variety of 1,5-fused 1,2,4-triazoles. organic-chemistry.orgmdpi.com While this method is effective for the general synthesis of the triazolopyridine core, its specific application for the direct synthesis of 2-iodo derivatives has not been extensively detailed in the provided sources. However, the use of iodine suggests a potential for concurrent iodination under specific conditions.
| Reagent | Starting Material | Product | Yield (%) | Reference |
| I2/KI | N-Aryl amidines | organic-chemistry.orgresearchgate.netnih.govTriazolo[1,5-a]pyridines | N/A | organic-chemistry.orgmdpi.com |
Chloramine-T has been identified as a convenient and efficient reagent for promoting the synthesis of 1,5-fused 1,2,4-triazoles from readily available N-arylamidines. organic-chemistry.orgorganic-chemistry.org This method proceeds through a direct metal-free oxidative N-N bond formation. organic-chemistry.orgorganic-chemistry.org The reaction is characterized by its mild nature and short reaction times, offering a notable advantage for the synthesis of organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines. organic-chemistry.orgorganic-chemistry.org Chloramine-T serves as a source of a halonium cation and a nitrogen anion, facilitating the cyclization process. researchgate.net This approach avoids the use of expensive and toxic metal catalysts, aligning with the principles of green chemistry. organic-chemistry.org
| Reagent | Starting Material | Product | Yield (%) | Reference |
| Chloramine-T | N-Arylamidines | 1,5-Fused 1,2,4-triazoles | High | organic-chemistry.orgorganic-chemistry.org |
Condensation and Annulation Reactions from 2-Aminopyridines and their Derivatives
A widely employed and versatile strategy for the synthesis of the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine skeleton involves the use of 2-aminopyridines as key starting materials. researchgate.net This approach typically involves the condensation of 2-aminopyridine with a suitable reagent to form an intermediate that subsequently undergoes intramolecular cyclization to yield the fused heterocyclic system.
One common pathway involves the reaction of 2-aminopyridines with reagents that provide the remaining atoms for the triazole ring. For instance, organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines can be prepared in good yields from 2-aminopyridines by the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride. organic-chemistry.orgresearchgate.net Another approach involves the reaction of 2-aminopyridine with nitriles, often facilitated by a catalyst, as seen in the copper-catalyzed methods mentioned previously. mdpi.com The versatility of 2-aminopyridine derivatives allows for the introduction of various substituents onto the pyridine ring of the final product.
| Starting Material | Reagent | Product | Reference |
| 2-Aminopyridines | N-(pyrid-2-yl)formamidoximes, Trifluoroacetic anhydride | organic-chemistry.orgresearchgate.netnih.govTriazolo[1,5-a]pyridines | organic-chemistry.orgresearchgate.net |
| 2-Aminopyridine | Nitriles, CuBr | organic-chemistry.orgresearchgate.netnih.govTriazolo[1,5-a]pyridines | mdpi.com |
Tandem Reactions and Rearrangements in Scaffold Construction, including SNAr/Boulton-Katritzky Rearrangement
A powerful and atom-economical approach to functionalized organic-chemistry.orgmdpi.combohrium.comtriazolo[1,5-a]pyridines involves a base-promoted tandem Nucleophilic Aromatic Substitution (SNAr)/Boulton-Katritzky rearrangement. organic-chemistry.orgacs.orgresearchgate.netnih.gov This methodology typically utilizes readily available 2-fluoropyridines and 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles as starting materials. organic-chemistry.orgacs.org The reaction proceeds through an initial SNAr reaction where the amino group of the oxadiazole or isoxazole (B147169) displaces the fluorine atom of the pyridine ring. This is followed by a base-mediated Boulton-Katritzky rearrangement, which involves a series of ring-opening and ring-closing events to furnish the final organic-chemistry.orgmdpi.combohrium.comtriazolo[1,5-a]pyridine scaffold. organic-chemistry.org The choice of base and solvent is crucial for the success of this transformation, with lithium tert-butoxide (tBuOLi) in dimethyl sulfoxide (B87167) (DMSO) often proving to be optimal. organic-chemistry.org This transition-metal- and oxidant-free method demonstrates broad substrate scope and is amenable to the synthesis of biologically relevant molecules. organic-chemistry.org
A notable example of this strategy is the reaction between various 2-fluoropyridine (B1216828) derivatives and 1,2,4-oxadiazol-3-amines, which proceeds under basic conditions to afford a diverse range of functionalized organic-chemistry.orgmdpi.combohrium.comtriazolo[1,5-a]pyridines in satisfactory yields. organic-chemistry.org A similar transformation can also be achieved using 3-aminoisoxazoles at a slightly lower temperature. organic-chemistry.org
Enaminonitrile-Based Methodologies
Enaminonitriles have emerged as versatile building blocks in heterocyclic synthesis due to their high reactivity. mdpi.comsapub.org A catalyst-free and environmentally friendly approach for the synthesis of organic-chemistry.orgmdpi.combohrium.comtriazolo[1,5-a]pyridines utilizes the reaction between enaminonitriles and benzohydrazides under microwave irradiation. mdpi.combohrium.comresearchgate.netnih.gov This tandem reaction is believed to proceed through a transamidation step, followed by a nucleophilic addition of the nitrogen lone pair onto the nitrile moiety and subsequent condensation to yield the final fused heterocyclic product. mdpi.com The methodology boasts a broad substrate scope and good functional group tolerance, providing the desired products in good to excellent yields in a short reaction time. mdpi.comresearchgate.net
The reaction conditions are typically optimized by screening various solvents, with toluene (B28343) often being the solvent of choice. The use of microwave irradiation significantly accelerates the reaction rate compared to conventional heating. mdpi.com
Catalyst-Free and Microwave-Mediated Syntheses
The development of catalyst-free and microwave-mediated synthetic protocols is a significant step towards sustainable and efficient chemical synthesis. mdpi.combohrium.comresearchgate.netnih.govrsc.org As mentioned in the previous section, the reaction of enaminonitriles with benzohydrazides is a prime example of a catalyst-free, microwave-assisted synthesis of the organic-chemistry.orgmdpi.combohrium.comtriazolo[1,5-a]pyridine scaffold. mdpi.comresearchgate.net This approach avoids the use of potentially toxic and expensive metal catalysts, simplifies the purification process, and often leads to higher yields in shorter reaction times. mdpi.comrsc.org
Another metal-free microwave-assisted protocol involves the cyclization of 1-amino-2-imino-pyridine derivatives with a variety of carboxylic acids and their derivatives. This method allows for the direct construction of the C-N bond and is applicable to a wide range of substrates, including mono- and di-aldehydes, isothiocyanates, and acrylonitriles. rsc.org
Table 1: Comparison of Synthetic Methodologies for the organic-chemistry.orgmdpi.combohrium.comTriazolo[1,5-a]pyridine Scaffold
| Methodology | Key Reactants | Conditions | Advantages |
|---|---|---|---|
| Tandem SNAr/Boulton-Katritzky Rearrangement | 2-Fluoropyridines, 1,2,4-Oxadiazol-3-amines/3-Aminoisoxazoles | Base-promoted (e.g., tBuOLi), DMSO | Transition-metal and oxidant-free, broad substrate scope, atom-economical. organic-chemistry.org |
| Enaminonitrile-Based Methodology | Enaminonitriles, Benzohydrazides | Catalyst-free, Microwave irradiation, Toluene | Environmentally friendly, rapid, high yields, good functional group tolerance. mdpi.comresearchgate.net |
| Catalyst-Free Microwave-Mediated Synthesis | 1-Amino-2-imino-pyridines, Carboxylic acids/derivatives | Metal-free, Microwave irradiation | Versatile, applicable to a wide range of substrates, efficient C-N bond formation. rsc.org |
Introduction of the Iodine Moiety: Regioselective Functionalization at the 2-Position
The introduction of an iodine atom at the 2-position of the organic-chemistry.orgmdpi.combohrium.comtriazolo[1,5-a]pyridine core is a key transformation that opens up avenues for further structural diversification. This can be achieved through several synthetic strategies.
Direct Halogenation Protocols of theorganic-chemistry.orgmdpi.combohrium.comTriazolo[1,5-a]pyridine Core
Direct C-H iodination of the pre-formed organic-chemistry.orgmdpi.combohrium.comtriazolo[1,5-a]pyridine ring system at the 2-position is a desirable and step-economical approach. Electrophilic iodinating agents are commonly employed for this purpose. While specific literature detailing the direct C2-iodination of the parent organic-chemistry.orgmdpi.combohrium.comtriazolo[1,5-a]pyridine is not abundant, general knowledge of electrophilic aromatic substitution on nitrogen-containing heterocycles suggests that reagents like N-iodosuccinimide (NIS) could be effective. The regioselectivity of such reactions would be influenced by the electronic properties of the heterocyclic core.
Post-Synthetic Iodination of Pre-Formedorganic-chemistry.orgmdpi.combohrium.comTriazolo[1,5-a]pyridines
Post-synthetic modification provides a powerful tool for the late-stage functionalization of complex molecules. For the iodination of pre-formed organic-chemistry.orgmdpi.combohrium.comtriazolo[1,5-a]pyridines, a direct C-H activation and subsequent iodination at the 2-position would be an ideal strategy. While specific protocols for this exact transformation are not extensively documented, recent advances in C-H functionalization of pyridines and related heterocycles suggest the feasibility of such a reaction. Transition metal-catalyzed reactions, for instance, have shown promise in the regioselective functionalization of distal positions in pyridines.
Utilization of Iodinated Precursors in Cyclization Reactions
An alternative and often more controlled approach to obtaining 2-iodo- organic-chemistry.orgmdpi.combohrium.comtriazolo[1,5-a]pyridine is to utilize iodinated precursors in the cyclization step. This strategy ensures the regioselective placement of the iodine atom from the outset. For instance, the synthesis could potentially start from an appropriately iodinated 2-aminopyridine derivative. This iodinated precursor could then be subjected to cyclization reactions, such as those involving the formation of an amidine followed by oxidative N-N bond formation, to construct the triazole ring. This approach offers a reliable route to the desired 2-iodinated product, avoiding potential issues with regioselectivity that might arise from direct iodination of the fused ring system.
Table 2: Potential Reagents for the Synthesis of 2-Iodo- organic-chemistry.orgmdpi.combohrium.comtriazolo[1,5-a]pyridine
| Synthetic Approach | Potential Reagents/Precursors | Key Features |
|---|---|---|
| Direct Halogenation | N-Iodosuccinimide (NIS), Iodine monochloride (ICl) | Electrophilic substitution on the pre-formed scaffold. Regioselectivity is a key challenge. |
| Post-Synthetic Iodination | Transition metal catalysts with an iodine source | C-H activation at the 2-position followed by iodination. Requires specific catalyst development. |
| Utilization of Iodinated Precursors | Iodinated 2-aminopyridine derivatives | Regioselective synthesis by incorporating iodine at an early stage. |
Reactivity and Mechanistic Investigations of 2 Iodo 1 2 3 Triazolo 1,5 a Pyridine
Reactivity Governed by the Iodine Substituent
The iodine substituent at the 2-position of the organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine core is the focal point of its reactivity. The electron-withdrawing nature of the fused pyridine (B92270) and triazole rings renders the C2-carbon electrophilic and susceptible to nucleophilic attack. Furthermore, the carbon-iodine bond is relatively weak, making it an excellent leaving group in substitution reactions and a prime site for oxidative addition in palladium-catalyzed cycles.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In the context of 2-iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine, the pyridine nitrogen atom significantly activates the 2-position towards nucleophilic attack. This activation is analogous to the reactivity observed in 2-halopyridines, where the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate through resonance. youtube.com
While specific studies on 2-iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine are not extensively documented, the reactivity of analogous 2-halopyridines provides valuable insights. For instance, 2-bromopyridines readily undergo SNAr with various nucleophiles like thiols under microwave irradiation, often in alcoholic solvents. tandfonline.comtandfonline.com It is anticipated that 2-iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine would exhibit similar or even enhanced reactivity under these conditions due to the better leaving group ability of iodide.
Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Halopyridine Systems (Data extrapolated from analogous systems to predict the reactivity of 2-Iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine)
| Electrophile | Nucleophile | Conditions | Product | Yield (%) |
| 2-Bromopyridine | 2-Aminoethanethiol | NaOEt, EtOH, Microwave | 2-(2-Aminoethylthio)pyridine | High |
| 2,5-Dibromopyridine | Sodium Ethoxide | EtOH, Microwave | 2-Ethoxy-5-bromopyridine | ~90 |
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-I bond in 2-iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine is highly susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycles of several named reactions.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl and vinyl-aryl bonds. 2-Iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine is an excellent substrate for this reaction, given that aryl iodides are generally more reactive than the corresponding bromides or chlorides.
The catalytic cycle begins with the oxidative addition of the 2-iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine to a Pd(0) species. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides (Data from analogous systems to illustrate potential conditions for 2-Iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine)
| Aryl Iodide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 2-Iodocyclohexenone | Phenylboronic Acid | Pd(0)/C | Na2CO3 | DME/H2O | 95 |
| 2-Iodocyclopentenone | 4-Methoxy-phenylboronic Acid | Pd(0)/C | Na2CO3 | DME/H2O | 98 |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes. The high reactivity of the C-I bond makes 2-iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine an ideal substrate for this transformation.
A documented example of a Sonogashira coupling was performed on a derivative, 7-(4-iodophenyl)-2-(4-methoxyphenyl)- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine. The reaction with 4-ethynylanisole (B14333) in the presence of a palladium catalyst and a copper(I) salt afforded the coupled product in a moderate yield. nih.gov This demonstrates the applicability of the Sonogashira coupling to the iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine scaffold.
Table 3: Example of Sonogashira Coupling on an Iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine Derivative
| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
| 7-(4-Iodophenyl)-2-(4-methoxyphenyl)- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine | 4-Ethynylanisole | Pd(PPh3)4 | CuI | Et3N | DMF | 61 |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.org This reaction is a versatile method for the synthesis of substituted alkenes. Aryl iodides are highly reactive substrates for the Heck reaction, typically requiring milder conditions than other aryl halides. It is expected that 2-iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine would readily participate in Heck couplings with a variety of alkenes.
The reaction mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and the palladium catalyst is regenerated in the presence of a base.
Table 4: General Conditions for Heck Coupling of Aryl Iodides (Illustrative conditions based on analogous systems for 2-Iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine)
| Aryl Iodide | Alkene | Catalyst / Ligand | Base | Solvent |
| Iodobenzene (B50100) | Styrene | Pd(OAc)2 / PPh3 | Et3N | DMF |
| 4-Iodoanisole | n-Butyl Acrylate | PdCl2(PPh3)2 | NaOAc | DMA |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl, making 2-iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine a highly suitable substrate.
The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. A wide range of primary and secondary amines can be coupled using this methodology.
Table 5: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides (Data from analogous systems to predict reactivity for 2-Iodo- organic-chemistry.orgtandfonline.comtandfonline.comtriazolo[1,5-a]pyridine)
| Aryl Iodide | Amine | Catalyst / Ligand | Base | Solvent |
| 4-Iodoanisole | Aniline | Pd2(dba)3 / BINAP | NaOtBu | Toluene (B28343) |
| 2-Iodopyridine | Morpholine | Pd(OAc)2 / Xantphos | Cs2CO3 | Dioxane |
Metal-Halogen Exchange Processes and Lithiation Chemistry
The carbon-iodine bond in 2-Iodo- organic-chemistry.orgwikipedia.orgtandfonline.comtriazolo[1,5-a]pyridine serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through metal-halogen exchange reactions. This process is a fundamental transformation in organometallic chemistry, converting an organic halide into a highly reactive organometallic intermediate. wikipedia.org The exchange is most commonly performed with organolithium reagents, a reaction known as lithium-halogen exchange.
The rate of lithium-halogen exchange is kinetically controlled and follows the trend I > Br > Cl, making iodoarenes, such as 2-Iodo- organic-chemistry.orgwikipedia.orgtandfonline.comtriazolo[1,5-a]pyridine, highly reactive substrates for this transformation. wikipedia.orgharvard.edu The reaction is typically rapid, even at low temperatures, and can often be performed selectively in the presence of other functional groups. harvard.edu The mechanism is believed to proceed through the formation of an "ate-complex" intermediate. harvard.eduresearchgate.net
Treatment of 2-Iodo- organic-chemistry.orgwikipedia.orgtandfonline.comtriazolo[1,5-a]pyridine with a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is expected to result in a clean and efficient exchange, yielding the corresponding 2-lithio- organic-chemistry.orgwikipedia.orgtandfonline.comtriazolo[1,5-a]pyridine. This highly nucleophilic intermediate can be trapped in situ with a wide variety of electrophiles to introduce diverse functional groups at the 2-position of the heterocyclic scaffold. This strategy provides a powerful method for the synthesis of 2-substituted derivatives that are otherwise difficult to access.
While direct lithiation (C-H activation) of the parent organic-chemistry.orgwikipedia.orgnih.govtriazolo[1,5-a]pyridine ring system has been shown to occur regioselectively at the 7-position tandfonline.com, the metal-halogen exchange on the 2-iodo derivative offers a predictable and high-yielding route to functionalization specifically at the 2-position.
Table 1: Representative Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
| Reagent Sequence | Electrophile | Resulting Functional Group at C2-Position |
| 1. n-BuLi, THF, -78 °C | DMF (N,N-Dimethylformamide) | -CHO (Formyl) |
| 2. Electrophile | ||
| 1. n-BuLi, THF, -78 °C | CO₂ (Carbon Dioxide), then H₃O⁺ | -COOH (Carboxylic Acid) |
| 2. Electrophile | ||
| 1. n-BuLi, THF, -78 °C | R-Br (Alkyl Halide) | -R (Alkyl) |
| 2. Electrophile | ||
| 1. n-BuLi, THF, -78 °C | B(OMe)₃ (Trimethyl borate), then H₃O⁺ | -B(OH)₂ (Boronic Acid) |
| 2. Electrophile | ||
| 1. n-BuLi, THF, -78 °C | Ph₂CO (Benzophenone), then H₃O⁺ | -C(OH)Ph₂ (Diphenylmethanol) |
| 2. Electrophile |
General Reactivity of theorganic-chemistry.orgwikipedia.orgtandfonline.comTriazolo[1,5-a]pyridine Ring System
The organic-chemistry.orgwikipedia.orgtandfonline.comtriazolo[1,5-a]pyridine scaffold is a fused heterocyclic system with a unique electronic structure that dictates its chemical reactivity. It is considered a delocalized 10-π electron aromatic system, which imparts significant stability. nih.gov The structure consists of an electron-rich five-membered 1,2,4-triazole (B32235) ring fused to an electron-deficient six-membered pyridine ring. nih.gov This electronic dichotomy within the fused system means that the two constituent rings exhibit different reactivities towards attacking reagents. The presence of multiple nitrogen atoms makes the ring system basic and capable of participating in metal complexation. ontosight.ai
Electrophilic Substitution Patterns
Electrophilic substitution on the organic-chemistry.orgwikipedia.orgtandfonline.comtriazolo[1,5-a]pyridine ring is influenced by the electron distribution across the scaffold. The pyridine part of the heterocycle is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Conversely, the fused triazole ring is more electron-rich. Theoretical studies and experimental evidence from related systems suggest that electrophilic substitution, such as nitration or halogenation, would likely occur on the pyridine ring at positions with relatively higher electron density, such as the C5 and C7 positions, or potentially on the triazole ring. For the related organic-chemistry.orgwikipedia.orgnih.govtriazolo[1,5-a]pyridine system, electrophilic attack has been reported to occur at the 3-position of the triazole ring. tandfonline.com The precise regioselectivity on the organic-chemistry.orgwikipedia.orgtandfonline.comtriazolo[1,5-a]pyridine core depends heavily on the reaction conditions and the nature of any pre-existing substituents.
Cycloaddition and Ring-Opening Reactions
The aromaticity of the organic-chemistry.orgwikipedia.orgtandfonline.comtriazolo[1,5-a]pyridine system provides it with considerable thermodynamic stability, making it generally resistant to cycloaddition and ring-opening reactions under normal conditions. Cycloaddition reactions, particularly [3+2] cycloadditions, are more commonly employed as a key strategy for the synthesis of the triazolopyridine ring itself, rather than a reaction of the pre-formed scaffold. mdpi.com
However, under forcing conditions or through specific activation, the ring system can be induced to react. For instance, the related organic-chemistry.orgwikipedia.orgnih.govtriazolo[1,5-a]pyridine system has been shown to undergo ring-opening with the loss of molecular nitrogen upon reaction with certain electrophiles. tandfonline.com While the 1,2,4-triazole ring is generally more stable than the 1,2,3-triazole isomer, ring-opening pathways, such as the Dimroth rearrangement, are known to occur during the synthesis of these systems, converting a organic-chemistry.orgwikipedia.orgtandfonline.comtriazolo[4,3-a]pyridine isomer into the more stable organic-chemistry.orgwikipedia.orgtandfonline.comtriazolo[1,5-a]pyridine. researchgate.net
Functional Group Interconversions on the Scaffold
The organic-chemistry.orgwikipedia.orgtandfonline.comtriazolo[1,5-a]pyridine scaffold is robust and tolerates a wide range of chemical transformations, allowing for extensive functional group interconversions. This facilitates the late-stage functionalization of molecules containing this core, a valuable strategy in medicinal chemistry. mdpi.com
Derivatives of the scaffold can undergo various reactions. For example, halogen atoms at positions other than C2, such as C5 or C7, can be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, especially if the ring is activated by electron-withdrawing groups. Functional groups introduced onto the ring, such as esters or ketones, can be further manipulated. For instance, a carboxylic acid group, installed via lithiation and quenching with CO₂, can be converted to amides, esters, or reduced to an alcohol. The versatility of these transformations makes the organic-chemistry.orgwikipedia.orgtandfonline.comtriazolo[1,5-a]pyridine ring a valuable template for building molecular complexity.
Table 2: Examples of Functional Group Interconversions on Substituted organic-chemistry.orgwikipedia.orgtandfonline.comTriazolo[1,5-a]pyridine Scaffolds
| Starting Functional Group | Reagents and Conditions | Product Functional Group | Reaction Type |
| -COOH (Carboxylic Acid) | SOCl₂, then R₂NH | -CONR₂ (Amide) | Acylation |
| -Cl (Chloro) | Nu-H (e.g., R-OH, R-NH₂), Base | -Nu (e.g., -OR, -NHR) | Nucleophilic Aromatic Substitution |
| -CHO (Aldehyde) | NaBH₄ | -CH₂OH (Alcohol) | Reduction |
| -B(OH)₂ (Boronic Acid) | Ar-X, Pd catalyst, Base | -Ar (Aryl) | Suzuki Coupling |
| -NH₂ (Amino) | Ac₂O | -NHAc (Acetamide) | Acylation |
Conclusion
While direct experimental data on 2-Iodo- organic-chemistry.orgacs.orgnih.govtriazolo[1,5-a]pyridine is limited, a comprehensive understanding of the chemistry of the parent organic-chemistry.orgacs.orgnih.govtriazolo[1,5-a]pyridine scaffold and related halogenated compounds allows for a reasoned discussion of its potential synthesis, properties, and applications. The introduction of an iodine atom at the 2-position is anticipated to significantly enhance the synthetic utility of this heterocyclic system, particularly in the context of transition-metal-catalyzed cross-coupling reactions. This would open up a vast chemical space for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental investigation into the synthesis and characterization of 2-Iodo- organic-chemistry.orgacs.orgnih.govtriazolo[1,5-a]pyridine is warranted to fully unlock its potential as a versatile chemical building block.
Applications of 2 Iodo 1 2 3 Triazolo 1,5 a Pyridine in Advanced Organic Synthesis
Building Block for Complex Polycyclic Heterocyclic Architectures
The 2-iodo- mdpi.commdpi.comlp.edu.uatriazolo[1,5-a]pyridine moiety serves as a foundational building block for the synthesis of elaborate polycyclic and heterocyclic architectures. The iodine atom at the 2-position acts as a versatile synthetic handle, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in assembling larger, more complex molecules.
Researchers utilize this building block in well-established reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. For instance, in a Suzuki-Miyaura coupling, the 2-iodo group can be reacted with a wide array of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents. This method is a cornerstone for creating extended π-conjugated systems or for linking the triazolopyridine core to other heterocyclic units, thereby generating novel, larger ring systems with potential applications in medicinal chemistry and materials science.
Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl groups, which are themselves versatile intermediates for further cyclization reactions, leading to the formation of fused ring systems. The ability to systematically and efficiently add new rings and complex side chains to the triazolopyridine core makes 2-Iodo- mdpi.commdpi.comlp.edu.uatriazolo[1,5-a]pyridine an indispensable tool for synthetic chemists aiming to construct novel and intricate molecular structures.
Table 1: Cross-Coupling Reactions Utilizing 2-Iodo- mdpi.commdpi.comlp.edu.uatriazolo[1,5-a]pyridine
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds (e.g., Ar-B(OH)₂) | C-C (sp²-sp²) | Biaryl and heteroaryl systems |
| Sonogashira | Terminal alkynes (e.g., R-C≡CH) | C-C (sp²-sp) | Aryl/heteroaryl-alkynes |
| Heck | Alkenes (e.g., CH₂=CHR) | C-C (sp²-sp²) | Substituted alkenes |
| Buchwald-Hartwig | Amines (R₂NH), Amides (RCONH₂) | C-N | N-arylated amines and amides |
| Stille | Organostannanes (e.g., Ar-SnR₃) | C-C (sp²-sp²) | Biaryl and heteroaryl systems |
Precursor for Advanced Functional Materials (e.g., Organic Light Emitting Diodes)
The mdpi.commdpi.comlp.edu.uatriazolo[1,5-a]pyridine scaffold is increasingly recognized for its potential in materials science, particularly in the development of organic electronics. mdpi.comresearchgate.net Derivatives of this heterocycle are explored as components in Organic Light Emitting Diodes (OLEDs) due to their advantageous properties, which include high thermal stability, rigid planar structures, and tunable electronic energy levels. mdpi.com These characteristics are essential for creating efficient and stable host materials for phosphorescent and TADF (Thermally Activated Delayed Fluorescence) emitters in OLED devices. mdpi.com
The role of 2-Iodo- mdpi.commdpi.comlp.edu.uatriazolo[1,5-a]pyridine in this context is that of a critical precursor. The 2-iodo group allows for the covalent attachment of other functional units necessary for charge transport and emission. A notable example is the synthesis of host materials such as 9,9'-(2-( mdpi.commdpi.comlp.edu.uatriazolo[1,5-a]pyridin-2-yl)-1,3-phenylene)bis(9H-carbazole). researchgate.net In this synthesis, the triazolopyridine core is coupled to a bis(carbazole)phenylene unit, likely via a Suzuki or similar cross-coupling reaction where the iodine atom is replaced. The resulting molecule combines the electron-accepting nature of the triazolopyridine with the hole-transporting properties of the carbazole (B46965) units, creating a bipolar host material. Devices fabricated using such materials have demonstrated remarkable electroluminescence performance, highlighting the importance of the triazolopyridine scaffold in next-generation displays and lighting. researchgate.net The related mdpi.commdpi.comlp.edu.uatriazolo[1,5-a]pyrimidine system has also been used in solution-processed OLEDs, further underscoring the utility of this class of heterocycles in functional materials. researchgate.net
Strategic Intermediate in Cascade Reactions and Multicomponent Transformations
While the synthesis of the mdpi.commdpi.comlp.edu.uatriazolo[1,5-a]pyridine core itself often involves tandem or one-pot reactions, the 2-iodo derivative is a strategic intermediate for initiating subsequent complex transformations. mdpi.comnih.gov Its utility in cascade reactions stems from the ability of the 2-iodo group to participate in an initial coupling event, which then triggers a series of intramolecular reactions to rapidly build molecular complexity.
In a hypothetical cascade sequence, a palladium-catalyzed coupling reaction involving the 2-iodo position could be used to introduce a substituent that contains another reactive functional group. This newly introduced group can then react with another part of the molecule in a pre-programmed fashion, leading to the formation of new rings without the need to isolate intermediates. For example, a Sonogashira coupling could introduce an alkynyl group bearing a terminal nucleophile, which could then cyclize onto another position of the heterocyclic core.
In multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, 2-Iodo- mdpi.commdpi.comlp.edu.uatriazolo[1,5-a]pyridine can serve as a key component. Its defined point of reactivity allows it to be incorporated into a complex product in a controlled manner. Although specific examples starting with this exact iodo-compound in MCRs are not prevalent in the literature, the principle of using halo-pyridines in such transformations is well-established. The 2-iodo group provides a reliable reaction site for one of the steps in the multicomponent assembly, enhancing the strategic value of this compound in constructing complex molecules efficiently.
Utilization in Chemical Library Synthesis for Discovery Programs
In medicinal chemistry and drug discovery, the mdpi.commdpi.comlp.edu.uatriazolo[1,5-a]pyridine scaffold is of significant interest due to its biological activities. Derivatives have been identified as potent and orally bioavailable RORγt inverse agonists, which are promising therapeutic targets for autoimmune diseases. nih.gov The related mdpi.commdpi.comlp.edu.uatriazolo[1,5-a]pyrimidine core is considered a versatile scaffold in drug design, often acting as a purine (B94841) bio-isostere in the development of anticancer and anti-infective agents. nih.govresearchgate.net
The primary role of 2-Iodo- mdpi.commdpi.comlp.edu.uatriazolo[1,5-a]pyridine in this area is as a versatile platform for the synthesis of chemical libraries. A chemical library is a large collection of diverse, but structurally related, compounds used for high-throughput screening to identify new drug leads. The reactivity of the 2-iodo group is ideal for this purpose. Starting from this single precursor, medicinal chemists can perform a multitude of parallel cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with a large and diverse set of coupling partners. This strategy, known as diversity-oriented synthesis, allows for the rapid and efficient generation of hundreds or thousands of unique analogues where the substituent at the 2-position is systematically varied. This approach enables a thorough exploration of the structure-activity relationship (SAR), helping to identify the specific chemical features that lead to the desired biological effect. unito.it
Future Directions and Emerging Research Avenues for 2 Iodo 1 2 3 Triazolo 1,5 a Pyridine Chemistry
Development of Sustainable and Atom-Economical Synthetic Methods
The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For 2-Iodo- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine, a key focus will be the move away from traditional, often harsh, iodination methods towards more sustainable alternatives. Research is anticipated to gravitate towards direct C-H iodination techniques, which would represent a significant leap in atom economy by avoiding the need for pre-functionalized starting materials.
Emerging strategies likely to be explored include:
Transition-Metal-Catalyzed C-H Iodination: The use of catalysts based on palladium, copper, or other transition metals could enable the direct and selective installation of an iodine atom at the 2-position of the organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine core.
Metal-Free Iodination Reactions: The development of metal-free iodination protocols, potentially utilizing hypervalent iodine reagents or electrochemistry, would offer a more cost-effective and environmentally friendly synthetic route. mdpi.com
Flow Chemistry Approaches: Continuous flow synthesis presents an opportunity for the safe, scalable, and efficient production of 2-Iodo- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine, with improved control over reaction parameters and reduced waste generation. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of the parent organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine scaffold in a catalyst- and additive-free manner, suggesting its potential for the rapid and efficient introduction of the iodo-substituent. mdpi.comnih.gov
A comparative look at conventional versus potential future sustainable methods is presented below:
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Conventional Synthesis | Multi-step, stoichiometric reagents | Well-established | Poor atom economy, waste generation |
| Iodine-Mediated Oxidative Cyclization | I2/KI | Environmentally benign | May not yield the 2-iodo isomer directly |
| Future: Direct C-H Iodination | Transition metal or metal-free catalysts | High atom economy, reduced steps | Catalyst cost and removal, selectivity challenges |
| Future: Flow Synthesis | Continuous processing | Scalability, safety, efficiency | Initial setup cost |
Exploration of Novel Catalytic Transformations
The carbon-iodine bond in 2-Iodo- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine is a key functional handle for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse molecular fragments. While established methods like Suzuki and Sonogashira couplings have been applied to related halogenated heterocycles, future research will likely expand the repertoire of catalytic transformations.
The versatility of this compound is highlighted in its ability to undergo various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
| Coupling Reaction | Reactant | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Pd catalyst (e.g., Pd(PPh3)4) and a base | Biaryl and heteroaryl derivatives |
| Sonogashira | Terminal alkynes | Pd catalyst and a Cu(I) co-catalyst | Alkynylated derivatives |
| Heck | Alkenes | Pd catalyst and a base | Alkenylated derivatives |
| Buchwald-Hartwig | Amines, amides | Pd catalyst and a suitable ligand | Aminated derivatives |
Future explorations in this area could include:
C-N and C-O Cross-Coupling Reactions: Expanding beyond C-C bond formation, the use of 2-Iodo- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine in Buchwald-Hartwig and Ullmann-type couplings will allow for the synthesis of novel derivatives containing amine, ether, and other heteroatomic linkages.
Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis could open up new reaction pathways for the functionalization of the 2-iodo-substituted scaffold under mild and environmentally friendly conditions.
Dual Catalysis: The combination of transition metal catalysis with other catalytic modes, such as organocatalysis or biocatalysis, could lead to the development of highly selective and efficient one-pot transformations.
Mechanistic Insights via Advanced Analytical Techniques
A deeper understanding of the reaction mechanisms involving 2-Iodo- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine is crucial for the rational design of improved synthetic methods and catalysts. Future research will increasingly rely on a synergy of experimental and computational techniques to elucidate the intricacies of these reactions.
Key areas for investigation include:
Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of 2-Iodo- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine, the energetics of reaction pathways, and the structures of transition states and intermediates. researchgate.net Such studies can help in understanding the regioselectivity of reactions and in predicting the reactivity of the C-I bond.
In-situ Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, will allow for the real-time monitoring of reactions involving 2-Iodo- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine. This can lead to the identification of transient intermediates and provide a more complete picture of the reaction mechanism.
Design of Highly Functionalized Derivatives with Tailored Reactivity
The ability to precisely modify the structure of 2-Iodo- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine through catalytic transformations opens up a vast chemical space for the design of novel molecules with tailored properties. This is particularly relevant in the field of medicinal chemistry, where the organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine scaffold is recognized as a "privileged" structure found in numerous biologically active compounds. nih.govresearchgate.net
Future research in this direction will likely focus on:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine core, researchers can establish clear structure-activity relationships, guiding the design of more potent and selective drug candidates.
Bioisosteric Replacement: The iodo-substituent can be replaced with a wide range of other functional groups, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
Development of Molecular Probes: The synthesis of fluorescently labeled or biotinylated derivatives of 2-Iodo- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine can provide valuable tools for studying biological processes and for target identification.
Materials Science Applications: The rigid, planar structure of the organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine core, combined with the potential for extensive functionalization, makes it an attractive candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The strategic use of 2-Iodo- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine as a versatile intermediate will undoubtedly continue to fuel innovation across various domains of chemical science. The convergence of sustainable synthesis, novel catalytic methods, detailed mechanistic understanding, and rational molecular design will unlock the full potential of this valuable heterocyclic compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
